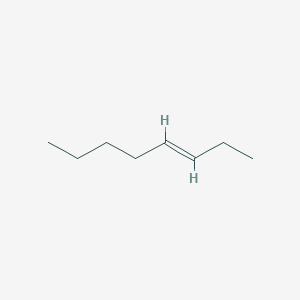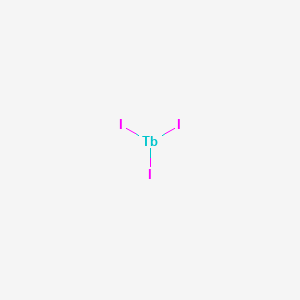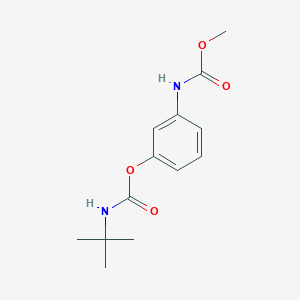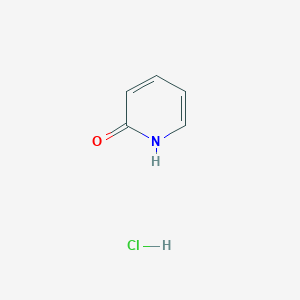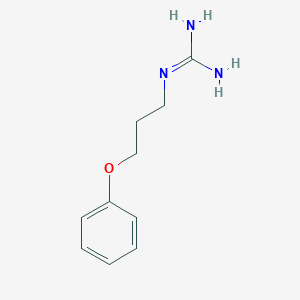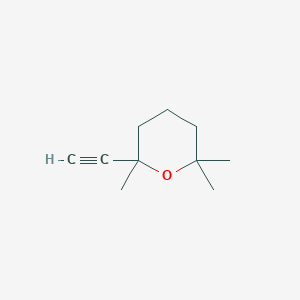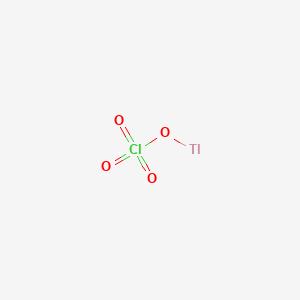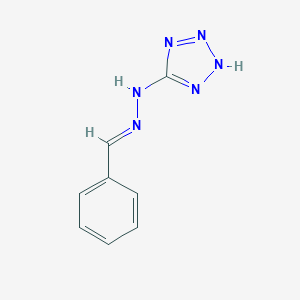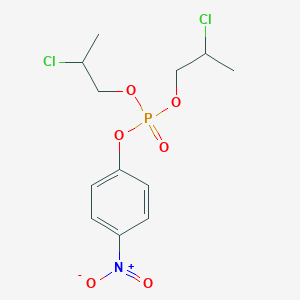
Bis(2-chloropropyl) p-nitrophenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-chloropropyl) p-nitrophenyl phosphate (BCPNP) is an organophosphate compound that has been widely used in scientific research for its ability to inhibit acetylcholinesterase (AChE), an enzyme that plays a crucial role in the regulation of neurotransmitters. BCPNP has been used as a model compound for studying the mechanism of action of organophosphates and for developing new AChE inhibitors.
Wirkmechanismus
Bis(2-chloropropyl) p-nitrophenyl phosphate inhibits AChE by binding to the active site of the enzyme and forming a covalent bond with the serine residue in the catalytic triad. This covalent bond prevents AChE from hydrolyzing acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft and overstimulation of cholinergic receptors.
Biochemische Und Physiologische Effekte
Bis(2-chloropropyl) p-nitrophenyl phosphate has been shown to cause a range of biochemical and physiological effects in animals and humans. Inhibition of AChE by Bis(2-chloropropyl) p-nitrophenyl phosphate leads to overstimulation of cholinergic receptors, which can cause symptoms such as muscle twitching, convulsions, respiratory distress, and death. Bis(2-chloropropyl) p-nitrophenyl phosphate has also been shown to cause oxidative stress, DNA damage, and neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(2-chloropropyl) p-nitrophenyl phosphate has several advantages as a research tool. It is a potent and selective inhibitor of AChE, making it useful for studying the role of AChE in neurotransmitter regulation. Bis(2-chloropropyl) p-nitrophenyl phosphate is also relatively stable and easy to synthesize. However, Bis(2-chloropropyl) p-nitrophenyl phosphate has several limitations as a research tool. It is highly toxic and can be hazardous to handle, requiring strict safety precautions. Bis(2-chloropropyl) p-nitrophenyl phosphate also has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving Bis(2-chloropropyl) p-nitrophenyl phosphate. One area of interest is the development of new AChE inhibitors based on the structure of Bis(2-chloropropyl) p-nitrophenyl phosphate. Researchers are also investigating the use of Bis(2-chloropropyl) p-nitrophenyl phosphate as a tool for studying the role of AChE in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new methods for detecting and quantifying Bis(2-chloropropyl) p-nitrophenyl phosphate in environmental and biological samples. Finally, researchers are investigating the use of Bis(2-chloropropyl) p-nitrophenyl phosphate as a tool for studying the effects of organophosphate exposure on human health.
Synthesemethoden
Bis(2-chloropropyl) p-nitrophenyl phosphate can be synthesized by reacting p-nitrophenol with 2-chloropropylphosphonic acid in the presence of a catalyst such as triethylamine. The reaction yields Bis(2-chloropropyl) p-nitrophenyl phosphate as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
Bis(2-chloropropyl) p-nitrophenyl phosphate has been used extensively in scientific research to study the mechanism of action of organophosphates and to develop new AChE inhibitors. Bis(2-chloropropyl) p-nitrophenyl phosphate has been used as a model compound to investigate the binding of organophosphates to AChE and to study the kinetics of inhibition. Bis(2-chloropropyl) p-nitrophenyl phosphate has also been used to develop new AChE inhibitors with improved potency and selectivity.
Eigenschaften
CAS-Nummer |
14663-72-0 |
|---|---|
Produktname |
Bis(2-chloropropyl) p-nitrophenyl phosphate |
Molekularformel |
C12H16Cl2NO6P |
Molekulargewicht |
372.13 g/mol |
IUPAC-Name |
bis(2-chloropropyl) (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C12H16Cl2NO6P/c1-9(13)7-19-22(18,20-8-10(2)14)21-12-5-3-11(4-6-12)15(16)17/h3-6,9-10H,7-8H2,1-2H3 |
InChI-Schlüssel |
LUKRJGLWDCRJHZ-UHFFFAOYSA-N |
SMILES |
CC(COP(=O)(OCC(C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Kanonische SMILES |
CC(COP(=O)(OCC(C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Synonyme |
Phosphoric acid bis(2-chloropropyl)4-nitrophenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



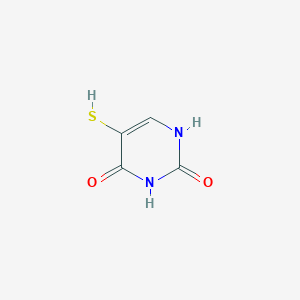
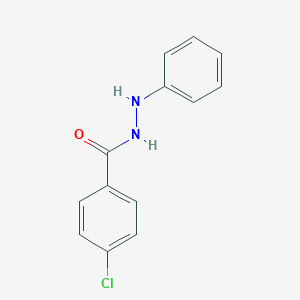
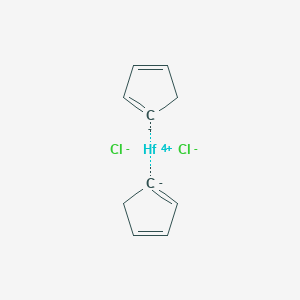
![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)

